molecular formula C12H10ClNO3 B2943244 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester CAS No. 262855-27-6

5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester

Cat. No.: B2943244
CAS No.: 262855-27-6
M. Wt: 251.67
InChI Key: PFNQFHTYSSCVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester is an isoxazole derivative with the molecular formula C₁₁H₈ClNO₃ and a molecular weight of 237.64 g/mol . The compound features a 4-chlorophenyl substituent at the 5-position of the isoxazole ring, a methyl group at the 3-position, and a methyl ester at the 4-carboxylic acid position. Its monoisotopic mass is 237.019271, and it is registered under ChemSpider ID 58824765 and MDL number MFCD28976524 .

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNQFHTYSSCVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325290
Record name methyl 5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

262855-27-6
Record name methyl 5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-benzaldehyde with hydroxylamine and acetic anhydride to form the corresponding oxime, which is then cyclized under acidic conditions to form the isoxazole ring. The esterification of the carboxylic acid group can be achieved using methanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The methyl ester undergoes base-catalyzed hydrolysis :

C12H10ClNO3+KOHC11H8ClNO3+CH3OH\text{C}_{12}\text{H}_{10}\text{ClNO}_3+\text{KOH}\rightarrow \text{C}_{11}\text{H}_8\text{ClNO}_3+\text{CH}_3\text{OH}

Conditions :

  • Reflux in ethanol/water (1:1)

  • 2 hrs at 80°C

  • Yield: >85%

This reaction provides direct access to 5-(4-chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid , a precursor for metal-organic frameworks or bioactive derivatives.

Nucleophilic Substitution at the Ester Group

The methyl ester participates in DPPA-mediated carbamate formation :

Reaction PartnerConditionsProductApplication
(R)-(+)-1-PhenylethanolDPPA, triethylamine, toluene, 75-80°C, 2-4 hrsCarbamate derivativeAnti-tuberculosis drug candidates
2-Chloro-α-methylbenzyl alcoholSimilar conditionsUreido/thioureido analogsAntibacterial agents

These substitutions exploit the ester's electrophilic carbonyl carbon, enabling conversion to pharmacologically relevant urea/thiourea derivatives .

Lithiation and Ring Functionalization

While not directly demonstrated for this compound, structural analogs undergo lithiation at the 4-position :

  • Lithiation :
    Isoxazole+n BuLiLithio intermediate\text{Isoxazole}+\text{n BuLi}\rightarrow \text{Lithio intermediate}

  • Quenching :

    • With methyl iodide → 4-methyl derivative

    • With iodine → 4-iodo derivative

This suggests potential for introducing halogens or alkyl groups at the 4-position, though steric effects from the adjacent ester may require optimized conditions.

Oxidation and Reduction Pathways

Though understudied for this specific compound, analogous isoxazoles show:

Reaction TypeReagentsOutcome
OxidationKMnO₄ (acidic)Cleavage to β-keto acids
ReductionH₂/Pd-CRing saturation to β-enamine esters

These transformations remain speculative but are mechanistically plausible given the compound's electronic structure .

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds can make it useful in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be exploited to design drugs with specific therapeutic effects.

Industry: In the industrial sector, the compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 5-(4-chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester can be categorized based on substitutions at the phenyl ring, isoxazole ring, or ester group. Below is a detailed comparison:

Substituent Variations on the Phenyl Ring

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Differences Reference
This compound 4-Cl C₁₁H₈ClNO₃ 237.64 Baseline compound; moderate steric and electronic effects due to Cl.
5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester 4-Br C₁₁H₈BrNO₃ 282.09 Higher molecular weight and increased lipophilicity due to Br vs. Cl. Synthesis involves bromophenyl intermediates .
Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate 2,6-diCl, cyclopropyl C₁₄H₁₁Cl₂NO₃ 312.15 Enhanced steric bulk from cyclopropyl and dichlorophenyl groups; potential for altered receptor binding.
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 4-F C₁₂H₁₀FNO₃ 235.21 Reduced electron-withdrawing effects compared to Cl; may influence solubility.
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate 4-OCH₃ C₁₃H₁₃NO₄ 247.25 Methoxy group increases electron density, potentially enhancing metabolic stability.

Ester Group Variations

Compound Name Ester Group Molecular Formula Key Differences Reference
This compound Methyl ester C₁₁H₈ClNO₃ Standard ester; moderate hydrolysis stability.
5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester Ethyl ester C₁₂H₁₀ClNO₃ Increased lipophilicity and slower hydrolysis compared to methyl ester.
5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid (free acid) Carboxylic acid C₁₀H₇BrNO₃ Higher polarity; used as a synthetic intermediate for coupling reactions.

Isoxazole Ring Modifications

Compound Name Substituents Molecular Formula Key Differences Reference
3-Methylisoxazole-4-carboxylic acid methyl ester No phenyl substituent C₆H₇NO₃ Simplified structure; lacks aromatic interactions, limiting biological activity.
Ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate Aminoethyl side chain C₁₇H₁₉N₂O₅ Functionalized side chain enables conjugation or targeting applications.

Biological Activity

5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester (CAS No. 262855-27-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data tables.

  • Molecular Formula : C₁₂H₁₀ClNO₃
  • Molecular Weight : 251.666 g/mol
  • Structure : The compound features an isoxazole ring, which is known for its biological activity.

1. Antibacterial Activity

Research has demonstrated that compounds with similar isoxazole structures exhibit notable antibacterial properties. For instance, derivatives of isoxazole have been tested against various strains of bacteria:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Isoxazole Derivative AE. faecalis40 µg/mL
Isoxazole Derivative BP. aeruginosa50 µg/mL

In studies, the inhibition zones for these compounds ranged from 19 mm to 30 mm against the tested organisms, indicating a comparable efficacy to standard antibiotics like ceftriaxone .

2. Anticancer Activity

The anticancer potential of isoxazole derivatives has been extensively studied. For example, certain derivatives have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines:

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)Isoxazole Derivative C7
PC-3 (Prostate Cancer)Isoxazole Derivative D14

These compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cancer progression .

3. Anti-inflammatory Activity

Anti-inflammatory effects have also been noted in studies involving isoxazole derivatives. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS):

CompoundInhibition EffectReference
Isoxazole Derivative EReduced TNF-α production by 50%
Isoxazole Derivative FDecreased NO levels by 60%

The ability to modulate inflammatory responses makes these compounds potential candidates for treating inflammatory diseases.

Case Studies

Case Study 1 : A study published in Journal of Medicinal Chemistry explored a series of isoxazole derivatives, including the compound . The researchers found that modifications on the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria, showcasing the importance of structural optimization in drug design .

Case Study 2 : Another investigation focused on the anticancer properties of isoxazole derivatives in Cancer Research. The study revealed that certain compounds could effectively induce apoptosis in human leukemia cells, with observed morphological changes consistent with programmed cell death .

Q & A

What are the established synthetic routes for 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester, and how can reaction conditions be optimized?

Basic Research Question
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-amino-3-methylisoxazole derivatives with 4-chlorophenyl-containing acid chlorides or anhydrides in the presence of a base (e.g., NaOAc) and polar solvents (e.g., acetic acid), followed by esterification with methanol . Optimization may include:

  • Temperature control : Reflux conditions (e.g., 100–120°C) to enhance reaction efficiency .
  • Catalyst selection : Use of sodium acetate to stabilize intermediates and improve yields .
  • Purification : Recrystallization from DMF/acetic acid mixtures to achieve >95% purity .

How should researchers address discrepancies in biological activity data across studies for this compound?

Advanced Research Question
Conflicting data may arise from variations in assay conditions, cell lines, or compound purity. To resolve contradictions:

  • Standardize assays : Use established cell lines (e.g., HCT-116 for antiproliferative studies) and include positive controls (e.g., HDAC inhibitors) .
  • Validate purity : Confirm compound integrity via HPLC and elemental analysis .
  • Combine in vitro and in silico methods : Perform molecular docking (e.g., targeting HSP90 or TRAP1 pathways) to correlate bioactivity with structural features .

What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Basic Research Question
Key techniques include:

  • ¹H-NMR : Identify methyl ester protons (δ 3.7–3.9 ppm) and aromatic protons from the 4-chlorophenyl group (δ 7.2–7.5 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 239.0037 for chloro-substituted derivatives) and fragmentation patterns .
  • IR spectroscopy : Detect ester carbonyl stretches (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

What strategies can improve the stability of this compound during storage and handling?

Advanced Research Question
Stability challenges include hydrolysis of the ester group and photodegradation. Mitigation strategies:

  • Storage conditions : Keep at 0–6°C in airtight, light-protected containers .
  • Solvent selection : Use anhydrous DMSO for stock solutions to minimize hydrolysis .
  • Monitor degradation : Regularly check purity via TLC or HPLC, especially after long-term storage .

How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

Advanced Research Question
Focus on modifying the isoxazole core and ester moiety:

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance electrophilic reactivity .
  • Bioisosteric replacement : Replace the methyl ester with ethyl or benzyl esters to alter lipophilicity and bioavailability .
  • In vitro testing : Screen derivatives against cancer cell lines (e.g., HCT-116) and normal cells (e.g., HEK-293) to assess selectivity .

What computational methods are recommended for predicting the compound’s mechanism of action?

Advanced Research Question
Leverage molecular modeling tools:

  • Docking simulations : Use AutoDock Vina to predict binding affinities for targets like HDAC or glutamate receptors .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Corrogate substituent effects (e.g., Cl vs. F) with bioactivity using Hammett constants .

How can researchers ensure reproducibility in synthetic protocols for this compound?

Basic Research Question
Critical steps include:

  • Detailed reaction logs : Document solvent volumes, temperature ramps, and stirring rates .
  • Batch consistency : Use reagents from the same supplier (e.g., >95.0% purity) .
  • Cross-lab validation : Share samples with independent labs for NMR and bioactivity verification .

What are the ethical and safety considerations for handling this compound in laboratory settings?

Basic Research Question
Adhere to:

  • PPE protocols : Wear nitrile gloves and lab coats to prevent dermal exposure .
  • Waste disposal : Neutralize acidic byproducts before disposal .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

How can the compound’s solubility be optimized for in vivo studies?

Advanced Research Question
Address poor aqueous solubility via:

  • Prodrug design : Convert the ester to a carboxylate salt for improved hydrophilicity .
  • Nanocarriers : Encapsulate in PEGylated liposomes to enhance bioavailability .
  • Co-solvent systems : Use Cremophor EL or cyclodextrins in dosing formulations .

What follow-up experiments are recommended if initial biological screens show low activity?

Advanced Research Question
Re-evaluate using:

  • Dose-response curves : Test concentrations from 0.1–100 µM to identify sub-IC50 effects .
  • Combination therapy : Pair with cisplatin or paclitaxel to assess synergistic effects .
  • Metabolic stability assays : Use liver microsomes to check for rapid hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.